Butylated Hydroxyanisole

Description

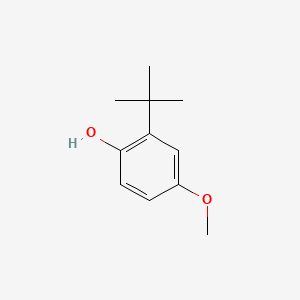

3-tert-butyl-4-hydroxyanisole is an aromatic ether that is 4-methoxyphenol in which one of the hydrogens ortho- to the phenolic hydroxy group is replaced by a tert-butyl group. It has a role as an antioxidant and a human xenobiotic metabolite. It is a member of phenols and an aromatic ether.

2-tert-Butyl-4-methoxyphenol has been reported in Salvia officinalis, Murraya paniculata, and Dillenia indica with data available.

This compound is a white, waxy solid mixture of 2- and 3-Tert-butyl-4-hydroxyanisole with a faint aromatic odor. This compound is a widely used synthetic antioxidant in foods, cosmetics and pharmaceuticals mainly to preserve fats and oils. This compound is reasonably anticipated to be a human carcinogen. (NCI05)

Mixture of 2- and 3-tert-butyl-4-methoxyphenols that is used as an antioxidant in foods, cosmetics, and pharmaceuticals.

Structure

3D Structure

Propriétés

IUPAC Name |

2-tert-butyl-4-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O2/c1-11(2,3)9-7-8(13-4)5-6-10(9)12/h5-7,12H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRBKEAMVRSLQPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(C=CC(=C1)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O2 | |

| Record name | BUTYLATED HYDROXYANISOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19924 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7040788 | |

| Record name | 2-tert-Butyl-4-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7040788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Butylated hydroxyanisole appears as white, beige or slightly yellow waxy solid with an aromatic odor and a slightly bitter burning taste. (NTP, 1992), Other Solid, Faintly beige fine plates; [MSDSonline] | |

| Record name | BUTYLATED HYDROXYANISOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19924 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phenol, (1,1-dimethylethyl)-4-methoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-t-Butyl-4-hydroxyanisole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3252 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

507 to 518 °F at 733 mmHg (NTP, 1992) | |

| Record name | BUTYLATED HYDROXYANISOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19924 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

313 °F (NTP, 1992) | |

| Record name | BUTYLATED HYDROXYANISOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19924 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 65.3 °F (NTP, 1992) | |

| Record name | BUTYLATED HYDROXYANISOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19924 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Impurities |

Arsenic, less than 3 ppm; heavy metal (as lead), less than 10 ppm; residual on ignition, less than 0.01% /BHA/ | |

| Record name | 3-T-BUTYL-4-HYDROXYANISOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2750 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

25013-16-5, 121-00-6, 921-00-6 | |

| Record name | BUTYLATED HYDROXYANISOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19924 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-tert-Butyl-4-hydroxyanisole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=121-00-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-t-Butyl-4-hydroxyanisole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000121006 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-t-Butyl-4-hydroxyanisole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000921006 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, (1,1-dimethylethyl)-4-methoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenol, 2-(1,1-dimethylethyl)-4-methoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-tert-Butyl-4-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7040788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl-4-methoxyphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.315 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-tert-butyl-4-methoxyphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.039 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-TERT-BUTYL-4-HYDROXYANISOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/62RAC24292 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-T-BUTYL-4-HYDROXYANISOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2750 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 3-tert-Butyl-4-hydroxyanisole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0059925 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

118 to 131 °F (NTP, 1992) | |

| Record name | BUTYLATED HYDROXYANISOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19924 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

The Synthesis and Chemical Properties of Butylated Hydroxyanisole (BHA): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Butylated Hydroxyanisole (BHA) is a synthetic antioxidant widely utilized as a preservative in the food, cosmetics, and pharmaceutical industries to prevent the oxidative degradation of fats and oils. This technical guide provides an in-depth overview of the synthesis, chemical properties, and antioxidant mechanism of BHA, presenting key data in a structured format for easy reference and application in research and development.

Chemical Identity and Isomers

BHA is a mixture of two isomeric organic compounds: 2-tert-butyl-4-hydroxyanisole and 3-tert-butyl-4-hydroxyanisole.[1][2][3] The 3-isomer (3-tert-butyl-4-hydroxyanisole) is the dominant and more effective antioxidant of the two.[4] Commercial food-grade BHA typically contains over 85% of the 3-BHA isomer and less than 15% of the 2-BHA isomer, while cosmetic-grade BHA may have a higher concentration of the 3-isomer, often around 90%.[5]

Synthesis of this compound

The industrial synthesis of BHA is primarily achieved through two main routes: the alkylation of 4-methoxyphenol and the methylation of tert-butylhydroquinone.

Alkylation of 4-Methoxyphenol

The most common method for synthesizing BHA involves the reaction of 4-methoxyphenol (hydroquinone monomethyl ether, MEHQ) with isobutylene. This reaction is typically carried out in the presence of an acid catalyst, such as sulfuric acid.

Experimental Protocol: Alkylation of 4-Methoxyphenol

-

Reactants: 4-methoxyphenol and isobutylene are the primary reactants.

-

Catalyst: A strong acid catalyst, such as sulfuric acid, is employed to facilitate the alkylation reaction.

-

Reaction Conditions: The reaction mixture is typically heated to promote the electrophilic addition of the tert-butyl group from isobutylene onto the aromatic ring of 4-methoxyphenol.

-

Purification: The resulting BHA product is purified to remove unreacted starting materials and byproducts. Purification techniques may include distillation and crystallization.

A unique, sulfur-free process has also been developed using MEHQ as the starting material, avoiding the use of dimethyl sulfate.

Methylation of tert-Butylhydroquinone (TBHQ)

An alternative synthesis route involves the methylation of tert-butylhydroquinone (TBHQ). This method utilizes a methylating agent, such as dimethyl sulfate (DMS), in the presence of a base.

Experimental Protocol: Methylation of tert-Butylhydroquinone

-

Reactants: Tert-butylhydroquinone (TBHQ) is reacted with a methylating agent, typically dimethyl sulfate (DMS).

-

Base and Solvent: The reaction is carried out in the presence of aqueous sodium hydroxide solution and a solvent such as heptane.

-

Reaction Conditions: The reaction is conducted at a controlled temperature, generally between 30°C and 50°C. The DMS and sodium hydroxide are added to the TBHQ solution over a period of time. The mixture is then stirred and heated to around 70°C to ensure the decomposition of any unreacted DMS.

-

Product Recovery: The BHA is recovered from the organic layer. This process can yield a high proportion of the desired 3-isomer, potentially up to 99.5% or more. Crystallization can be used to further purify the product.

Below is a diagram illustrating the primary synthesis pathway of BHA from 4-methoxyphenol and isobutylene.

Caption: Synthesis of BHA from 4-methoxyphenol and isobutylene.

Chemical and Physical Properties

BHA is a white or yellowish-white waxy solid with a faint, characteristic aromatic odor. It is known for its antioxidant properties, which are synergistic with other antioxidants like butylated hydroxytoluene (BHT), propyl gallate, and hydroquinone. However, BHA is incompatible with oxidizing agents and ferric salts and degrades upon prolonged exposure to sunlight.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound.

Table 1: Physical Properties of this compound

| Property | Value | References |

| Molecular Formula | C₁₁H₁₆O₂ | |

| Molar Mass | 180.24 g/mol | |

| Melting Point | 48-63 °C | |

| Boiling Point | 264-270 °C | |

| Density | 1.0587 g/cm³ at 20 °C | |

| Flash Point | 156 °C (313 °F) | |

| Appearance | White to yellowish waxy solid | |

| Odor | Faint characteristic aromatic odor |

Table 2: Solubility of this compound

| Solvent | Solubility | References |

| Water | Insoluble | |

| Ethanol (≥50%) | Freely soluble | |

| Methanol | Soluble | |

| Propylene Glycol | Freely soluble | |

| Chloroform | Soluble | |

| Ether | Soluble | |

| Fats and Oils | Soluble |

Antioxidant Mechanism

The antioxidant activity of BHA is attributed to its ability to act as a free radical scavenger. The phenolic hydroxyl group in the BHA molecule can donate a hydrogen atom to a free radical, thereby neutralizing it and preventing further oxidative reactions. The resulting phenoxy radical is stabilized by the delocalization of the unpaired electron around the aromatic ring, making it relatively unreactive and unable to propagate the radical chain reaction.

The diagram below illustrates the free radical scavenging mechanism of BHA.

Caption: Antioxidant mechanism of BHA as a free radical scavenger.

Spectroscopic Properties

Spectroscopic methods are essential for the identification and quantification of BHA.

-

UV-Visible Spectrophotometry: Simple and reproducible spectrophotometric methods have been developed for the determination of BHA in pharmaceutical formulations. These methods are often based on the formation of colored complexes, with maximum absorbance (λmax) observed at specific wavelengths, such as 510 nm, 520 nm, and 625 nm, depending on the reagents used.

-

Infrared (IR) Spectroscopy: The IR spectrum of BHA is available in spectral databases and can be used for its identification.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectra of BHA are also available and provide detailed information about its molecular structure.

Safety and Toxicology

BHA is "generally recognized as safe" (GRAS) by the U.S. Food and Drug Administration (FDA) for use as a food additive within specified limits. However, its safety has been a subject of debate. Some studies in experimental animals have suggested that high doses of BHA can be carcinogenic, particularly causing tumors in the forestomach of rodents. It is important to note that humans do not have a forestomach. The International Agency for Research on Cancer (IARC) has classified BHA as "possibly carcinogenic to humans" (Group 2B). Other studies have indicated potential endocrine-disrupting effects at high doses. The acceptable daily intake (ADI) for BHA has been established by regulatory bodies like the European Food Safety Authority (EFSA) and the World Health Organization (WHO) at 0.5 mg/kg of body weight.

Conclusion

This compound remains a crucial antioxidant in various industries due to its efficacy and cost-effectiveness. A thorough understanding of its synthesis, chemical properties, and mechanism of action is vital for researchers and professionals in product development and safety assessment. While generally considered safe at low levels of consumption, ongoing research into its long-term health effects is warranted. The information presented in this guide provides a solid foundation for further investigation and application of BHA in scientific and industrial contexts.

References

Metabolic Fate of Butylated Hydroxyanisole (BHA) In Vivo: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butylated hydroxyanisole (BHA) is a synthetic phenolic antioxidant widely used as a preservative in food, cosmetics, and pharmaceuticals to prevent oxidative degradation. Understanding its metabolic pathways in vivo is crucial for assessing its safety and potential biological effects. This technical guide provides an in-depth overview of the metabolic fate of BHA in biological systems, focusing on the key enzymatic reactions, major metabolites, and quantitative disposition. Detailed experimental methodologies are provided to aid researchers in designing and conducting studies on BHA metabolism.

Metabolic Pathways of BHA

The metabolism of this compound primarily involves Phase I oxidation (O-demethylation) followed by extensive Phase II conjugation reactions (glucuronidation and sulfation). BHA is generally absorbed rapidly and subsequently excreted, with minimal long-term storage in tissues.[1] The predominant metabolic routes can vary depending on the animal species.

Phase I Metabolism: O-Demethylation

The initial and a key Phase I metabolic transformation of BHA is the O-demethylation of the methoxy group, leading to the formation of tert-butylhydroquinone (TBHQ).[2][3] This reaction is primarily catalyzed by cytochrome P450 (CYP) enzymes located in the liver microsomes. While the specific isozymes responsible for BHA O-demethylation have not been definitively identified, studies on similar phenolic compounds suggest the involvement of CYP1A2 and CYP2C9/10 in human liver microsomes. In rats, CYP2C subfamily enzymes, such as CYP2C11 and CYP2C6, along with the CYP1A subfamily, are major contributors to the oxidation of various xenobiotics and could play a role in BHA metabolism.

Phase II Metabolism: Conjugation

Following O-demethylation, both BHA and its primary metabolite, TBHQ, undergo extensive Phase II conjugation reactions. These reactions increase the water solubility of the compounds, facilitating their excretion from the body.

-

Glucuronidation: This is a major conjugation pathway for BHA and TBHQ. The reaction involves the transfer of glucuronic acid from uridine 5'-diphospho-glucuronic acid (UDPGA) to the hydroxyl groups of BHA and TBHQ. This process is catalyzed by UDP-glucuronosyltransferases (UGTs). The UGT1A subfamily, particularly UGT1A1, UGT1A3, UGT1A6, UGT1A7, UGT1A9, and UGT1A10 , are known to be involved in the glucuronidation of phenolic compounds.

-

Sulfation: Sulfation is another significant conjugation pathway where a sulfonate group is transferred from 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the hydroxyl groups of BHA and TBHQ. This reaction is catalyzed by sulfotransferases (SULTs). The SULT1 family, including SULT1A1, SULT1A3, SULT1B1, and SULT1E1 , are primarily responsible for the sulfation of phenolic xenobiotics.

The resulting glucuronide and sulfate conjugates are highly polar and are readily eliminated from the body, primarily through urine and to a lesser extent, feces.

Figure 1: Metabolic pathway of this compound (BHA) in vivo.

Quantitative Data on BHA Metabolism and Distribution

The quantitative disposition of BHA and its metabolites varies between species and is dependent on the administered dose.

Table 1: Excretion of this compound and its Metabolites in Rats and Humans

| Species | Dose | Route | Matrix | Free BHA (%) | Conjugated BHA (%) | Conjugated TBHQ (%) | Total Recovery (%) |

| Rat (Male Wistar) | 200 mg/kg | Oral | Urine | 2 | 48 | 9 | 95 ± 10 (in 4 days) |

| Feces | 36 | - | - | ||||

| Human (Non-smoking males) | 0.5 mg/kg | Oral | Urine | 0 | 39 | 9 | 49 ± 7 (in 4 days) |

| Feces | 0 | - | - |

Data sourced from Verhagen et al., 1990.[3]

Table 2: Tissue Distribution of this compound in Rodents

| Species | Dose | Time after Dosing | Tissue with Highest Concentration | Other Tissues with Notable Concentration |

| Rat | 32 mg/kg | 1-24 hours | Intestine, Liver | Kidney, Spleen |

| Mouse (Female Swiss-Webster) | 50 mg/kg | 15 minutes | Kidney, Liver | Blood, Brain (peak at 3 and 10 hours respectively) |

Experimental Protocols

In Vivo Metabolism Study in Rats

A standardized protocol for investigating the in vivo metabolism of BHA in rats is outlined below.

1. Animal Housing and Diet:

-

Species: Male Sprague-Dawley or Wistar rats (8-10 weeks old).

-

Housing: Animals should be housed individually in metabolism cages to allow for separate collection of urine and feces. The housing environment should be maintained at a controlled temperature (21 ± 2 °C) and humidity (55 ± 10%) with a 12-hour light/dark cycle.

-

Diet: A standard laboratory chow (e.g., Purina Chow 5002) and water should be provided ad libitum. Animals should be acclimated to these conditions for at least one week prior to the study.

2. Dosing:

-

Vehicle Selection: BHA can be dissolved in corn oil or a solution of 15% polyethylene glycol-400 for oral administration.

-

Administration: A single oral dose of BHA is administered via gavage. Dose levels can range from low (e.g., 2 mg/kg) to high (e.g., 200 mg/kg) to assess dose-dependent metabolism.

3. Sample Collection:

-

Urine and Feces: Samples are collected at predetermined intervals (e.g., 0-24h, 24-48h, etc.) for up to 4 days post-dosing. Urine samples should be collected into containers kept on dry ice to prevent degradation of metabolites.

-

Tissues: At the end of the collection period, animals are euthanized, and tissues (liver, kidney, intestine, adipose tissue, etc.) are collected, weighed, and immediately frozen in liquid nitrogen and stored at -80°C until analysis.

4. Sample Preparation and Extraction:

-

Urine: For the analysis of conjugated metabolites, urine samples can be subjected to enzymatic hydrolysis using β-glucuronidase and sulfatase to cleave the conjugates and release the parent compounds (BHA and TBHQ). A common procedure involves incubating the urine sample with the enzymes at 37°C for a specified period (e.g., 2-16 hours) at an optimal pH (around 5.0).

-

Feces and Tissues: Samples are homogenized, and metabolites are extracted using a suitable organic solvent such as methanol or acetonitrile. Protein precipitation is a common step for tissue homogenates. Solid-phase extraction (SPE) can be used for sample cleanup and concentration of the analytes.

5. Analytical Methodology: LC-MS/MS Analysis:

-

Chromatography:

-

Column: A reverse-phase C18 column (e.g., Waters HSS C18, 3.0 × 100 mm, 1.7 µm) is typically used for separation.

-

Mobile Phase: A gradient elution with two mobile phases is common:

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: Acetonitrile.

-

-

Gradient: A typical gradient might be: 0-2 min, 2% B; 2-5 min, 2-55% B; 5-15 min, 55-100% B; 15-20 min, 100% B; followed by re-equilibration.

-

Flow Rate: 0.3-0.5 mL/min.

-

-

Mass Spectrometry:

-

Ionization: Electrospray ionization (ESI) in both positive and negative ion modes.

-

Analysis: A high-resolution mass spectrometer (e.g., LTQ-Orbitrap) is used for accurate mass measurements. Full scan mode (m/z 100-1000) is used for metabolite profiling, and targeted MS/MS is used for quantification and structural confirmation of known metabolites.

-

Collision Energy: Optimized for each target metabolite (e.g., 20, 40, 60 eV).

-

Figure 2: General experimental workflow for an in vivo BHA metabolism study.

Conclusion

The in vivo metabolism of this compound is a rapid process dominated by O-demethylation to form tert-butylhydroquinone, followed by extensive glucuronidation and sulfation of both the parent compound and its primary metabolite. These conjugation reactions, mediated by UGT and SULT enzymes, result in water-soluble metabolites that are efficiently excreted, primarily in the urine. The provided quantitative data and detailed experimental protocols offer a comprehensive resource for researchers investigating the metabolic fate and safety of BHA. Further studies are warranted to definitively identify the specific CYP, UGT, and SULT isozymes involved in BHA metabolism in humans to better predict potential drug-drug interactions and individual variability in its disposition.

References

Butylated Hydroxyanisole (BHA) and Its Interaction with Biological Membranes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butylated Hydroxyanisole (BHA) is a synthetic phenolic antioxidant widely used as a preservative in food, food packaging, animal feed, and cosmetics to prevent oxidative degradation. Its lipophilic nature facilitates its interaction with biological membranes, leading to a cascade of cellular events that extend beyond its well-documented antioxidant properties. This technical guide provides a comprehensive overview of the multifaceted interactions of BHA with biological membranes, detailing its effects on membrane structure and function, and the subsequent modulation of critical cellular signaling pathways. This document is intended for researchers, scientists, and professionals in drug development seeking a deeper understanding of the molecular mechanisms underlying the biological activities of BHA.

BHA's Impact on the Physical Properties of Biological Membranes

BHA's lipophilic character allows it to readily partition into the lipid bilayer of cellular membranes, where it can modulate the membrane's physical properties, including fluidity and phase behavior.

Membrane Fluidity

Membrane fluidity, a measure of the viscosity of the lipid bilayer, is crucial for various cellular processes, including the lateral diffusion of membrane proteins and lipids, membrane trafficking, and signal transduction. BHA has been shown to alter membrane fluidity, an effect that can be quantified using techniques such as fluorescence anisotropy.

Table 1: Quantitative Data on BHA-Induced Changes in Membrane Fluidity

| Cell/Model System | BHA Concentration | Change in Fluorescence Anisotropy (r) | Reference |

| Porcine pulmonary artery endothelial cells | Hyperoxic exposure (BHA effect inferred) | Decrease in anisotropy, indicating increased fluidity | [1] |

| Platelet membranes | Thrombin/ADP activation | Initial transient reduction in anisotropy | [2] |

| Human erythrocyte membranes | Not specified | Alteration of fluorescence anisotropy | [3] |

Note: Specific quantitative data on the direct effect of BHA concentration on fluorescence anisotropy is limited in the reviewed literature. The provided data indicates that BHA is expected to influence membrane fluidity, a phenomenon that can be quantified using the described methods.

Experimental Protocol: Measurement of Membrane Fluidity using Fluorescence Anisotropy

Principle: This method measures the rotational mobility of a fluorescent probe embedded in the lipid bilayer. A decrease in fluorescence anisotropy (r) corresponds to an increase in membrane fluidity. 1,6-diphenyl-1,3,5-hexatriene (DPH) is a commonly used hydrophobic probe that partitions into the core of the lipid bilayer.

Materials:

-

Cell suspension or liposome preparation

-

DPH stock solution (e.g., 2 mM in tetrahydrofuran)

-

Phosphate-buffered saline (PBS) or appropriate buffer

-

Fluorometer with polarization filters

Procedure:

-

Probe Labeling:

-

Dilute the DPH stock solution 1:1000 in PBS to a final concentration of 2 µM.

-

Incubate the cell suspension (e.g., 1 x 10^6 cells/mL) or liposomes with the DPH working solution for 1 hour at 37°C in the dark.

-

-

BHA Treatment:

-

Add the desired concentrations of BHA to the labeled cell or liposome suspension.

-

Incubate for the desired period (e.g., 30 minutes) at 37°C.

-

-

Fluorescence Anisotropy Measurement:

-

Set the excitation wavelength to 360 nm and the emission wavelength to 430 nm.

-

Measure the fluorescence intensities parallel (I_parallel) and perpendicular (I_perpendicular) to the vertically polarized excitation light. A G-factor is used to correct for instrumental bias.

-

Calculate the fluorescence anisotropy (r) using the following equation: r = (I_parallel - G * I_perpendicular) / (I_parallel + 2 * G * I_perpendicular)

-

-

Data Analysis:

-

Compare the anisotropy values of BHA-treated samples to the control (untreated) samples. A statistically significant decrease in 'r' indicates an increase in membrane fluidity.

-

Thermotropic Phase Behavior

Differential Scanning Calorimetry (DSC) is a powerful technique to study the effect of molecules like BHA on the thermotropic phase behavior of lipid bilayers. BHA can alter the main phase transition temperature (Tm), the temperature at which the lipid bilayer transitions from a gel-like to a fluid-like state, and the enthalpy (ΔH) of this transition.

Table 2: Effect of BHA on the Thermotropic Properties of DPPC Liposomes

| BHA Concentration (mol%) | Change in Main Transition Temperature (Tm) | Change in Enthalpy (ΔH) | Reference |

| 2 | Broadened and shifted to lower temperatures | Decreased | [4] |

| 5 | Further decrease in Tm, appearance of a new peak | Decreased | [4] |

| 10 | Further decrease in Tm | Decreased |

Note: The data is based on the effects of a tocopherol analogue, which provides a model for how a phenolic antioxidant like BHA might interact with a DPPC membrane. Specific DSC data for BHA was not available in the reviewed literature.

Experimental Protocol: Differential Scanning Calorimetry (DSC) Analysis of BHA-Lipid Interactions

Principle: DSC measures the heat difference between a sample and a reference as a function of temperature. This allows for the determination of the temperature and enthalpy of phase transitions in lipid membranes.

Materials:

-

1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)

-

This compound (BHA)

-

Organic solvent (e.g., chloroform/methanol mixture)

-

Buffer (e.g., HEPES buffer)

-

DSC instrument

Procedure:

-

Liposome Preparation:

-

Co-dissolve DPPC and the desired molar percentage of BHA in an organic solvent.

-

Evaporate the solvent under a stream of nitrogen to form a thin lipid film.

-

Hydrate the lipid film with buffer by vortexing above the Tm of DPPC (41°C) to form multilamellar vesicles (MLVs).

-

-

DSC Measurement:

-

Load the liposome suspension into a DSC sample pan and an equal volume of buffer into the reference pan.

-

Scan the samples over a desired temperature range (e.g., 20°C to 60°C for DPPC) at a controlled scan rate (e.g., 1°C/min).

-

-

Data Analysis:

-

Analyze the resulting thermogram to determine the main transition temperature (Tm) and the enthalpy of the transition (ΔH, the area under the transition peak).

-

Compare the thermograms of liposomes containing BHA to those of pure DPPC liposomes. A shift in Tm and a change in ΔH indicate an interaction of BHA with the lipid bilayer.

-

BHA's Role in Membrane Lipid Peroxidation

One of the primary functions of BHA is to inhibit lipid peroxidation, a process where free radicals attack lipids containing carbon-carbon double bonds, leading to cell damage. BHA acts as a chain-breaking antioxidant by donating a hydrogen atom to lipid peroxyl radicals.

Table 3: IC50 Values for BHA in Lipid Peroxidation Inhibition

| Model System | Peroxidation Inducer | IC50 of BHA | Reference |

| Bovine brain liposome | Fe3+/ascorbic acid | Not specified, but showed significant inhibition | |

| Dioleoyl phosphatidylcholine liposomes | AAPH | Not specified, but showed significant inhibition | |

| General antioxidant assays (DPPH) | DPPH radical | ~44.2 µM |

Note: Specific IC50 values for BHA in liposomal peroxidation assays are not consistently reported. The data indicates its potent antioxidant activity in membrane systems.

Experimental Protocol: Assessment of Lipid Peroxidation in Liposomes

Principle: This assay measures the inhibition of lipid peroxidation in a liposomal model system. Peroxidation is induced by a free radical generator, and the extent of oxidation is quantified, often by measuring the formation of malondialdehyde (MDA), a secondary product of lipid peroxidation, using the thiobarbituric acid reactive substances (TBARS) assay.

Materials:

-

Liposome suspension (e.g., from phosphatidylcholine)

-

BHA solutions of varying concentrations

-

Free radical initiator (e.g., 2,2'-azobis(2-amidinopropane) dihydrochloride - AAPH)

-

Thiobarbituric acid (TBA) solution

-

Trichloroacetic acid (TCA)

-

Spectrophotometer

Procedure:

-

Reaction Setup:

-

Prepare reaction mixtures containing liposomes, different concentrations of BHA (or control), and buffer.

-

Initiate lipid peroxidation by adding AAPH.

-

Incubate the mixtures at 37°C for a specific time (e.g., 1-2 hours).

-

-

TBARS Assay:

-

Stop the reaction by adding TCA to precipitate proteins and lipids.

-

Centrifuge to pellet the precipitate.

-

Add TBA solution to the supernatant and heat at 95°C for 30-60 minutes to allow the formation of the MDA-TBA adduct.

-

Cool the samples and measure the absorbance of the pink-colored adduct at 532 nm.

-

-

Data Analysis:

-

Calculate the percentage inhibition of lipid peroxidation for each BHA concentration compared to the control.

-

Determine the IC50 value, which is the concentration of BHA required to inhibit lipid peroxidation by 50%.

-

BHA's Influence on Mitochondrial Membranes and Apoptosis Induction

BHA can directly target mitochondria, leading to the dissipation of the mitochondrial membrane potential (ΔΨm), release of pro-apoptotic factors, and subsequent activation of the apoptotic cascade.

Mitochondrial Membrane Potential (ΔΨm)

A decrease in ΔΨm is an early event in apoptosis. BHA has been shown to induce a loss of ΔΨm in various cell types.

Table 4: Quantitative Data on BHA-Induced Changes in Mitochondrial Membrane Potential

| Cell Type | BHA Concentration | Observation | Reference |

| Rat hepatocytes | Not specified | Induced loss of ΔΨm |

Note: While the qualitative effect is documented, specific quantitative data on the percentage of cells with depolarized mitochondria at different BHA concentrations is needed for a more comprehensive understanding.

Experimental Protocol: Measurement of Mitochondrial Membrane Potential (ΔΨm) using JC-1

Principle: The JC-1 dye is a lipophilic cation that accumulates in the mitochondria of healthy cells, forming red fluorescent aggregates. In apoptotic cells with low ΔΨm, JC-1 remains in the cytoplasm as green fluorescent monomers. The ratio of red to green fluorescence is used as an indicator of mitochondrial membrane potential.

Materials:

-

Cell culture

-

BHA solutions

-

JC-1 staining solution

-

Fluorescence microscope or flow cytometer

Procedure:

-

Cell Treatment:

-

Culture cells to the desired confluency.

-

Treat cells with various concentrations of BHA for the desired time. Include a positive control for depolarization (e.g., CCCP).

-

-

JC-1 Staining:

-

Remove the treatment medium and incubate the cells with JC-1 staining solution (typically 1-10 µM) for 15-30 minutes at 37°C.

-

-

Analysis:

-

Fluorescence Microscopy: Observe the cells under a fluorescence microscope. Healthy cells will show red fluorescent mitochondria, while apoptotic cells will show green fluorescence.

-

Flow Cytometry: Harvest the cells and analyze them using a flow cytometer. Quantify the percentage of cells with high (red fluorescence) and low (green fluorescence) ΔΨm.

-

-

Data Analysis:

-

Calculate the ratio of red to green fluorescence intensity. A decrease in this ratio indicates mitochondrial depolarization.

-

Cytochrome c Release

Following the loss of ΔΨm, the outer mitochondrial membrane becomes permeabilized, leading to the release of cytochrome c into the cytosol.

Experimental Protocol: Detection of Cytochrome c Release by Western Blotting

Principle: This method separates cytosolic and mitochondrial fractions of a cell lysate to determine the subcellular localization of cytochrome c. An increase in cytosolic cytochrome c is indicative of apoptosis.

Materials:

-

Cell culture treated with BHA

-

Cytosol extraction buffer

-

Mitochondrial extraction buffer

-

SDS-PAGE equipment

-

Antibodies: anti-cytochrome c, anti-COX IV (mitochondrial marker), anti-GAPDH (cytosolic marker)

Procedure:

-

Cell Fractionation:

-

Harvest BHA-treated and control cells.

-

Perform subcellular fractionation to separate the cytosolic and mitochondrial fractions.

-

-

Western Blotting:

-

Determine the protein concentration of each fraction.

-

Separate equal amounts of protein from each fraction by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Probe the membrane with primary antibodies against cytochrome c, COX IV, and GAPDH.

-

Incubate with the appropriate secondary antibodies and detect the protein bands using a chemiluminescence detection system.

-

-

Data Analysis:

-

Compare the levels of cytochrome c in the cytosolic fractions of BHA-treated cells versus control cells. An increase in cytosolic cytochrome c in treated cells confirms its release from the mitochondria. The purity of the fractions should be confirmed by the presence of COX IV only in the mitochondrial fraction and GAPDH only in the cytosolic fraction.

-

Signaling Pathways Modulated by BHA-Membrane Interactions

BHA's interaction with cellular membranes triggers several signaling pathways, primarily leading to programmed cell death.

Intrinsic Apoptosis Pathway

BHA can induce apoptosis through the intrinsic, or mitochondrial, pathway. This process is initiated by the release of cytochrome c from the mitochondria, which then activates a cascade of caspases.

Caption: BHA-induced intrinsic apoptosis pathway.

RIPK1-Mediated Necroptosis Pathway

Recent studies have revealed that BHA can directly inhibit Receptor-Interacting Protein Kinase 1 (RIPK1), a key regulator of necroptosis, a form of programmed necrosis. This inhibition is independent of BHA's antioxidant activity.

Caption: Inhibition of RIPK1-mediated necroptosis by BHA.

Modulation of Intracellular Calcium Signaling

BHA has been shown to increase cytosolic calcium levels, which can contribute to its cytotoxic effects. This elevation in intracellular calcium can be a consequence of its effects on the endoplasmic reticulum and mitochondrial membrane integrity.

Table 5: Quantitative Data on BHA-Induced Changes in Intracellular Calcium

| Cell Type | BHA Concentration | Change in Intracellular Ca2+ | Reference |

| Astrocytes | Not specified | Increased cytosolic calcium level | |

| Astrocytes | βA-induced | Peak [Ca2+]c of 456 ± 57 nM |

Note: The data from astrocytes indicates that BHA can significantly alter calcium homeostasis, a critical factor in cellular signaling and toxicity.

Conclusion

The interaction of this compound with biological membranes is a complex process with far-reaching consequences for cellular function. Beyond its established role as a lipid-soluble antioxidant, BHA directly perturbs the physical properties of the membrane, including its fluidity and phase behavior. This interaction extends to the membranes of subcellular organelles, particularly the mitochondria, where BHA can trigger the intrinsic pathway of apoptosis through the dissipation of the mitochondrial membrane potential and the release of cytochrome c. Furthermore, recent evidence highlights a novel mechanism of action for BHA as a direct inhibitor of RIPK1 kinase, a key mediator of necroptosis. The modulation of intracellular calcium levels further contributes to its biological effects.

This in-depth technical guide provides a framework for understanding the multifaceted interactions of BHA with biological membranes. The provided experimental protocols offer practical guidance for researchers investigating these phenomena. A comprehensive understanding of these mechanisms is crucial for accurately assessing the safety and potential therapeutic applications of this widely used synthetic antioxidant. Further research is warranted to obtain more precise quantitative data on the dose-dependent effects of BHA on membrane biophysical parameters to fully elucidate its complex mode of action.

References

An In-depth Technical Guide to the Physical and Chemical Characteristics of Butylated Hydroxyanisole (BHA) Isomers

Audience: Researchers, scientists, and drug development professionals.

Introduction

Butylated hydroxyanisole (BHA) is a synthetic phenolic antioxidant widely utilized as a preservative in food, cosmetics, pharmaceuticals, and packaging materials to prevent oxidative degradation.[1][2] Commercially available BHA is not a single compound but a mixture of two principal isomers: 2-tert-butyl-4-hydroxyanisole (2-BHA) and 3-tert-butyl-4-hydroxyanisole (3-BHA).[2] The antioxidant efficacy and biological activity of BHA are largely attributed to the distinct properties of these isomers. The 3-BHA isomer is generally considered the more potent antioxidant and typically constitutes the major component (around 90%) of commercial BHA.[3] This guide provides a detailed examination of the core physical and chemical characteristics of the 2-BHA and 3-BHA isomers, offering quantitative data, experimental methodologies, and visual representations of key mechanisms and workflows.

Physical and Chemical Properties

The structural difference between the two isomers—the position of the bulky tert-butyl group relative to the hydroxyl and methoxy groups on the aromatic ring—gives rise to distinct physical and chemical properties. These are summarized below for straightforward comparison.

General and Physical Properties

The following table outlines the key physical properties of the 2-BHA and 3-BHA isomers.

| Property | 2-tert-butyl-4-hydroxyanisole (2-BHA) | 3-tert-butyl-4-hydroxyanisole (3-BHA) |

| Synonyms | 3-tert-Butyl-4-methoxyphenol | 2-tert-Butyl-4-methoxyphenol |

| CAS Number | 88-32-4[4] | 121-00-6 |

| Molecular Formula | C₁₁H₁₆O₂ | C₁₁H₁₆O₂ |

| Molecular Weight | 180.25 g/mol | 180.25 g/mol |

| Appearance | White Crystalline Powder | White Waxy Solid / Crystalline Powder |

| Melting Point | 69-71 °C | 48-63 °C |

| Boiling Point | Not specified | 263-270 °C |

| Odor | Faint, characteristic aromatic | Slightly aromatic |

Solubility Data

The solubility of BHA isomers is critical for their application in various matrices, from lipid-based foods to pharmaceutical formulations.

| Solvent | 2-tert-butyl-4-hydroxyanisole (2-BHA) | 3-tert-butyl-4-hydroxyanisole (3-BHA) |

| Water | Insoluble | Insoluble |

| Ethanol | Soluble | Soluble (25 g/100 mL at 25 °C) |

| Acetone | Soluble | Soluble |

| DMSO | Soluble | Soluble |

| Propylene Glycol | Freely soluble | Soluble (50 g/100 mL at 25 °C) |

| Fats and Oils | Freely soluble | Soluble |

| Peanut Oil | Not specified | Soluble (40 g/100 mL at 25 °C) |

| Lard | Not specified | Soluble (50 g/100 mL at 50 °C) |

Core Mechanisms of Action

Antioxidant Activity: Free Radical Scavenging

The primary function of BHA isomers is to inhibit autoxidation by acting as chain-breaking antioxidants. As phenolic compounds, they can donate a hydrogen atom from their hydroxyl group to lipid free radicals (R•, RO•, ROO•). This action neutralizes the radicals, converting them into more stable molecules and terminating the oxidative chain reaction. The resulting BHA phenoxyl radical is stabilized by resonance, delocalizing the unpaired electron across the aromatic ring, which makes it relatively unreactive and unable to propagate the oxidation chain.

Caption: Mechanism of free radical scavenging by BHA isomers.

Biological Signaling

Recent studies have indicated that BHA isomers can influence cellular signaling pathways. Notably, 3-BHA has been shown to promote adipogenesis in 3T3-L1 preadipocytes. This effect is not mediated by direct binding to the master adipogenic regulator PPARγ. Instead, 3-BHA acts on upstream signaling events, inducing the phosphorylation of cAMP-response element binding protein (CREB) and subsequently upregulating the transcription factor CAAT/enhancer-binding protein β (C/EBPβ), which are key initiators of the adipogenic cascade.

Caption: Upstream signaling pathway affected by 3-BHA in adipogenesis.

Experimental Protocols

Synthesis of BHA Isomers

4.1.1 Synthesis of 3-tert-butyl-4-hydroxyanisole (Predominantly)

This protocol describes the methylation of tert-butylhydroquinone, which yields a high ratio of the 3-BHA isomer.

-

Reactants: 5.0 g of tert-butylhydroquinone, 40 cm³ of methanol, 1.0 g of cupric chloride (catalyst).

-

Apparatus: High-pressure autoclave.

-

Procedure:

-

Charge the autoclave with tert-butylhydroquinone, methanol, and cupric chloride.

-

Purge the autoclave with nitrogen gas to create an inert atmosphere.

-

Seal the autoclave and heat the reaction mixture to 105 °C.

-

Maintain the temperature for 2.5 hours under the pressure generated by the reactants.

-

After the reaction period, cool the autoclave to room temperature.

-

The resulting product mixture can be analyzed to confirm the formation of BHA, which under these conditions is predominantly the 3-isomer (approx. 99:1 ratio of 3-BHA to 2-BHA).

-

4.1.2 Synthesis of 2-tert-butyl-4-hydroxyanisole

This protocol describes a method to produce high-purity 2-BHA, avoiding the difficult separation from the 3-isomer.

-

Reactants: 4-bromo-2-tert-butylphenol, a methoxide (e.g., sodium methoxide), an organic solvent, a catalyst (e.g., a copper salt), and a formamide (e.g., N,N-dimethylformamide).

-

Apparatus: Standard laboratory glassware for reflux reactions.

-

Procedure:

-

Dissolve 4-bromo-2-tert-butylphenol in an appropriate organic solvent in a reaction flask.

-

Add the catalyst and the formamide to the mixture.

-

Add the methoxide to the reaction mixture.

-

Heat the mixture to reflux and maintain for a period sufficient to complete the reaction.

-

Monitor the reaction progress using a suitable analytical technique (e.g., TLC or GC).

-

Upon completion, cool the reaction mixture and perform a standard work-up involving washing, extraction, and solvent removal.

-

The crude product can be purified by crystallization to yield substantially pure 2-BHA.

-

Analytical Determination by HPLC

This protocol provides a general workflow for the simultaneous determination of BHA isomers in a sample matrix.

-

Principle: Reversed-phase high-performance liquid chromatography (RP-HPLC) separates the isomers based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase. Detection is typically achieved using a UV detector.

-

Apparatus: HPLC system with a UV/Vis detector, C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Reagents: Acetonitrile (HPLC grade), Water (HPLC grade), Acetic acid or Sulfuric acid.

-

Procedure:

-

Sample Preparation: Extract BHA from the sample matrix using a suitable solvent (e.g., i-octane for pharmaceutical tablets, or direct dissolution in the mobile phase).

-

Standard Preparation: Prepare a series of standard solutions of known concentrations of 2-BHA and 3-BHA in the mobile phase or a suitable solvent.

-

Chromatographic Conditions:

-

Column: C18 stationary phase.

-

Mobile Phase: A gradient of acetonitrile and acidified water (e.g., with 0.1% sulfuric acid) is often effective. A typical gradient might run from 50% to 90% acetonitrile over 10 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 280 nm or 290 nm.

-

Injection Volume: 10-50 µL.

-

-

Analysis: Inject the prepared standards and samples onto the HPLC system.

-

Quantification: Identify the peaks for each isomer based on the retention times of the standards. Construct a calibration curve by plotting the peak area against the concentration for the standards. Use this curve to determine the concentration of each BHA isomer in the samples.

-

Caption: General experimental workflow for HPLC analysis of BHA isomers.

Metabolic Analysis

BHA undergoes metabolic transformation in vivo. A key pathway involves O-demethylation, primarily mediated by cytochrome P450 enzymes in the liver, to form tert-butylhydroquinone (TBHQ). TBHQ is a major metabolite that is itself a potent antioxidant but can also be further oxidized to the more reactive tert-butyl-p-benzoquinone (TBQ). These metabolites are then typically conjugated (e.g., with glucuronic acid or sulfate) for excretion.

Caption: Simplified metabolic pathway of BHA isomers.

References

Butylated Hydroxyanisole (BHA): A Technical Guide to its Free Radical Scavenging Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butylated Hydroxyanisole (BHA) is a synthetic phenolic antioxidant widely utilized as a preservative in food, cosmetics, and pharmaceuticals.[1] Commercially, BHA is a mixture of two isomers, 3-tert-butyl-4-hydroxyanisole and 2-tert-butyl-4-hydroxyanisole.[2] Its primary function is to prevent oxidative degradation, particularly the rancidification of fats and oils, thereby extending the shelf life and preserving the quality, flavor, and color of products.[1] The efficacy of BHA stems from its ability to act as a potent free radical scavenger, interrupting the chain reactions that lead to oxidative damage. This guide provides an in-depth exploration of the core chemical mechanisms by which BHA neutralizes free radicals, supported by quantitative data and detailed experimental protocols.

The Core Scavenging Mechanism: Hydrogen Atom Donation

The principal antioxidant mechanism of BHA is its function as a chain-breaking antioxidant. It operates by donating a hydrogen atom from its phenolic hydroxyl (-OH) group to a free radical. This action neutralizes the highly reactive radical, terminating the oxidative chain reaction. The free radical (R•), upon accepting the hydrogen atom, is converted into a more stable, non-radical species (RH). In turn, the BHA molecule is transformed into a phenoxy radical (BHA•).

This process can be generalized as: R• + BHA-OH → RH + BHA-O•

This mechanism is particularly effective in scavenging lipid radicals such as alkyl (R•), alkoxyl (RO•), and peroxyl (ROO•) radicals, which are key intermediates in lipid autoxidation.

Caption: Primary mechanism of BHA free radical scavenging via hydrogen atom donation.

The BHA Phenoxy Radical: Stability through Resonance

A critical feature of BHA's effectiveness is the stability of the phenoxy radical (BHA-O•) formed after it donates a hydrogen atom. The conjugated aromatic ring of the BHA molecule allows the unpaired electron of the radical to be delocalized across the ring through resonance. This delocalization distributes the radical character over several atoms, primarily the ortho and para positions relative to the oxygen atom, significantly stabilizing the molecule and making it less reactive than the initial free radical it quenched. This stability prevents the BHA radical from initiating new oxidation chains, effectively terminating the process.

Caption: Resonance structures illustrating the delocalization of the unpaired electron in the BHA phenoxy radical.

Quantitative Antioxidant Activity

The efficiency of BHA as a radical scavenger is quantified using various assays that measure its ability to neutralize specific radicals. The results are often expressed as the IC50 or EC50 value, which represents the concentration of the antioxidant required to scavenge 50% of the radicals in the assay. A lower IC50/EC50 value indicates higher antioxidant potency.

| Assay Type | Radical Scavenged | BHA IC50 / EC50 Value (µM) | Reference(s) |

| Peroxyl Radical Scavenging Capacity (PSC) | Peroxyl (ROO•) | 18.94 ± 0.38 | |

| DPPH Radical Scavenging | DPPH• | 112.05 µg/mL (~621.8 µM) | |

| DPPH Radical Scavenging | DPPH• | ~45 µg/mL (~249.7 µM) | |

| OATP2B1 Inhibition | (Assay Specific) | 71 ± 20 | |

| BCRP Inhibition | (Assay Specific) | 206 ± 14 | |

| P-gp Inhibition | (Assay Specific) | 182 ± 49 |

Note: IC50 values can vary significantly based on solvent, reaction time, and specific protocol.

Experimental Protocols

Standardized assays are crucial for evaluating and comparing the antioxidant activities of compounds like BHA. The DPPH and ABTS assays are two of the most common spectrophotometric methods used.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the reduction of the stable DPPH radical, which has a deep violet color in solution, to the non-radical, yellow-colored diphenylpicrylhydrazine. The change in absorbance is measured to determine the extent of radical scavenging.

Methodology:

-

Preparation of DPPH Solution: Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol or ethanol. The solution should be freshly prepared and kept in the dark to avoid degradation.

-

Sample Preparation: Prepare a series of dilutions of BHA in the same solvent. A positive control (e.g., Ascorbic Acid, Trolox) and a blank (solvent only) should also be prepared.

-

Reaction: Add a fixed volume of the DPPH solution (e.g., 1.0 mL) to a fixed volume of the BHA solutions, controls, and blank (e.g., 1.0 mL).

-

Incubation: Mix the solutions thoroughly and incubate them in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Measurement: Measure the absorbance of each solution at the wavelength of maximum absorbance for DPPH (typically around 517 nm) using a spectrophotometer.

-

Calculation: The percentage of radical scavenging activity is calculated using the formula:

-

% Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

-

The IC50 value is determined by plotting the % inhibition against the concentration of BHA.

-

Caption: Experimental workflow for the DPPH radical scavenging assay.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay involves the generation of the ABTS radical cation (ABTS•+), a blue-green chromophore. Antioxidants reduce the pre-formed radical, causing a decolorization of the solution that is proportional to their concentration and antioxidant activity.

Methodology:

-

Generation of ABTS•+: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours. This reaction generates the ABTS•+ radical.

-

Working Solution Preparation: Before use, dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol or phosphate buffer) to an absorbance of approximately 0.70 (± 0.02) at 734 nm.

-

Sample Preparation: Prepare a series of dilutions of BHA.

-

Reaction: Add a small volume of the BHA sample (e.g., 10-20 µL) to a larger, fixed volume of the ABTS•+ working solution (e.g., 1.0 mL).

-

Incubation: Mix and allow the reaction to proceed for a set time (e.g., 6-30 minutes) at room temperature.

-

Measurement: Measure the decrease in absorbance at 734 nm.

-

Calculation: The scavenging activity is calculated similarly to the DPPH assay. Results are often expressed as Trolox Equivalents (TEAC), comparing the antioxidant's activity to that of Trolox, a water-soluble vitamin E analog.

Considerations and Further Reactions

While BHA is a highly effective antioxidant, its reactivity is not without complexity. The BHA phenoxy radical, though stable, can undergo further reactions, such as dimerization, to form C-C or C-O-C bonded products. Furthermore, under certain conditions, particularly at high concentrations or in the presence of metal ions, antioxidants like BHA can exhibit pro-oxidant activity, potentially generating reactive oxygen species. In vivo, BHA is metabolized, and its metabolites, such as tert-butylhydroquinone (TBHQ), may also contribute to its overall biological effects, including the potential for generating superoxide anions and hydroxyl radicals under specific enzymatic conditions.

Conclusion

This compound functions as a primary antioxidant through a well-defined mechanism of hydrogen atom donation to free radicals. This process is highly efficient due to the formation of a resonance-stabilized phenoxy radical that is unable to propagate the oxidative chain. Standardized in vitro assays like DPPH and ABTS consistently demonstrate its potent radical scavenging capabilities. For researchers in food science and drug development, a thorough understanding of these core mechanisms, reaction kinetics, and potential secondary reactions is essential for the effective application of BHA as a preservative and for evaluating its broader toxicological and pharmacological profile.

References

An In-depth Technical Guide to the Genotoxicity and Mutagenicity of Butylated Hydroxyanisole (BHA)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the genotoxicity and mutagenicity of Butylated Hydroxyanisole (BHA), a widely used synthetic antioxidant in food, cosmetics, and pharmaceuticals. This document summarizes key findings from a range of in vitro and in vivo studies, presents quantitative data in a structured format, details experimental protocols for pivotal assays, and visualizes relevant biological pathways and workflows.

Executive Summary

This compound (BHA) has been the subject of extensive toxicological evaluation. While early studies raised concerns due to carcinogenic effects observed in the forestomach of rodents, the scientific consensus from regulatory bodies such as the European Food Safety Authority (EFSA) is that BHA does not pose a genotoxic risk to humans.[1] The carcinogenicity in rodents is largely attributed to a species-specific mechanism of sustained cell proliferation in the forestomach, an organ not present in humans.[1][2]

The genotoxicity profile of BHA is complex. In vitro, BHA itself is generally not mutagenic in bacterial assays.[3][4] However, some studies indicate that its metabolites may induce chromosomal aberrations and DNA damage. In vivo studies have shown some evidence of DNA damage in specific organs of mice after high doses of BHA. The proposed mechanisms often involve the generation of reactive oxygen species (ROS) and the induction of oxidative stress by BHA's metabolites, such as tert-butylhydroquinone (TBHQ) and tert-butylquinone (TBQ).

This guide will delve into the nuances of these findings to provide a clear and detailed understanding of the genotoxic and mutagenic potential of BHA.

Carcinogenicity Profile

BHA is classified as "reasonably anticipated to be a human carcinogen" by the National Toxicology Program (NTP) based on sufficient evidence from studies in experimental animals. Dietary administration of BHA has been shown to induce benign and malignant tumors in the forestomach of rats, mice, and hamsters. However, the relevance of these findings to human health is a subject of debate, as humans lack a forestomach. Epidemiological studies have not established a clear link between BHA consumption and cancer in humans.

In Vitro Genotoxicity and Mutagenicity Studies

A variety of in vitro assays have been employed to investigate the genotoxic and mutagenic potential of BHA and its metabolites.

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method for identifying chemical mutagens. The majority of studies have concluded that BHA is not mutagenic in various strains of Salmonella typhimurium, with or without metabolic activation.

Table 1: Summary of Ames Test Results for BHA

| Test System | Concentration/Dose Range | Metabolic Activation (S9) | Result | Reference |

| Salmonella typhimurium TA98, TA100 | 50 - 1000 µ g/plate | With and Without | Non-mutagenic | |

| Salmonella typhimurium | Not Specified | With and Without | Non-mutagenic | |

| Salmonella typhimurium | Not Specified | With and Without | Non-mutagenic |

Experimental Protocol: Ames Test (General)

A generalized protocol for the Ames test involves exposing histidine-dependent strains of Salmonella typhimurium to the test compound in the presence and absence of a metabolic activation system (S9 fraction from rat liver). The bacteria are then plated on a minimal agar medium lacking histidine. Only bacteria that have undergone a reverse mutation to regain their ability to synthesize histidine will grow and form colonies. The number of revertant colonies is counted and compared to a negative control.

Chromosomal Aberration Test

In contrast to the negative results in the Ames test, some studies have shown that BHA and its metabolites can induce chromosomal aberrations in mammalian cells in vitro. One study found that BHA, tert-butylhydroquinone (BHQ), and tert-butylquinone (BQ) induced chromosomal aberrations in a Chinese hamster lung fibroblast (CHL) cell line, but only in the presence of a metabolic activation system (S9 mix). Conversely, other metabolites, 3-tert-butyl-4,5-dihydroxyanisole (BHA-OH), 3-tert-butylanisole-4,5-quinone (BHA-o-Q), and tert-butylquinone oxide (BQO), were found to induce chromosomal aberrations without the S9 mix.

Table 2: Chromosomal Aberration Test Results for BHA and its Metabolites

| Compound | Test System | Metabolic Activation (S9) | Result | Reference |

| BHA | CHL cells | With | Clastogenic | |

| BHA | CHL cells | Without | Not Clastogenic | |

| BHQ | CHL cells | With | Clastogenic | |

| BQ | CHL cells | With | Clastogenic | |

| BHA-OH | CHL cells | Without | Clastogenic | |

| BHA-o-Q | CHL cells | Without | Clastogenic | |

| BQO | CHL cells | Without | Clastogenic |

Experimental Protocol: In Vitro Chromosomal Aberration Test (General)

Chinese hamster lung (CHL) cells are cultured and exposed to various concentrations of the test substance with and without S9 metabolic activation for a defined period. A spindle inhibitor, such as colcemid, is added to arrest the cells in metaphase. The cells are then harvested, treated with a hypotonic solution, fixed, and spread onto microscope slides. The chromosomes are stained, and metaphase cells are analyzed for structural chromosomal aberrations (e.g., breaks, gaps, exchanges).

Other In Vitro Studies

Studies on human lymphocytes have indicated that while BHA itself does not cause significant oxidative DNA damage, its metabolites, particularly TBHQ, can increase the formation of 7-hydroxy-8-oxo-2'-deoxyguanosine, a marker of oxidative DNA damage. BHA has also been shown to induce cytotoxicity and genotoxicity in A549 lung cancer cells in a dose- and time-dependent manner. Additionally, BHA demonstrated cytotoxic and genotoxic effects in the root tip cells of Allium cepa.

In Vivo Genotoxicity Studies

In vivo studies provide a more comprehensive assessment of genotoxicity by accounting for the absorption, distribution, metabolism, and excretion of a substance in a whole organism.

Comet Assay

The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA damage in individual cells. A study using the alkaline comet assay in mice demonstrated that BHA, at a dose of 800 mg/kg, induced a significant increase in DNA migration in stomach cells 24 hours after treatment, indicating DNA damage.

Table 3: Comet Assay Results for BHA in Mice

| Organ | Dose | Time Point | Result | Reference |

| Stomach | 800 mg/kg | 3 hours | No significant increase in DNA migration | |

| Stomach | 800 mg/kg | 24 hours | Significant increase in DNA migration | |

| Liver | 800 mg/kg | 3 & 24 hours | No significant increase in DNA migration | |

| Kidney | 800 mg/kg | 3 & 24 hours | No significant increase in DNA migration | |

| Bone Marrow | 800 mg/kg | 3 & 24 hours | No significant increase in DNA migration |

Experimental Protocol: In Vivo Comet Assay (General)

Mice are orally administered BHA or a vehicle control. At specific time points, the animals are euthanized, and target organs are collected. Single-cell suspensions are prepared, embedded in agarose on a microscope slide, and lysed to remove cell membranes and proteins, leaving behind the nuclear DNA (nucleoids). The slides are then placed in an electrophoresis chamber with an alkaline buffer to unwind the DNA and separate fragments based on size. After electrophoresis, the DNA is stained with a fluorescent dye and visualized. The extent of DNA damage is quantified by measuring the length and intensity of the "comet tail."

Micronucleus Test

Mechanisms of Genotoxicity